molecular formula C18H19N5O2 B369665 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide

3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B369665
M. Wt: 337.4 g/mol
InChI Key: YSOIBWNRSGTFHC-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling reactions: The final step involves coupling the benzyloxy benzene derivative with the tetrazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action for 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide
  • 3-(benzyloxy)-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
  • 3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)benzamide

Uniqueness

The uniqueness of 3-(benzyloxy)-N-(2-propyl-2H-tetrazol-5-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the tetrazole ring may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-phenylmethoxy-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H19N5O2/c1-2-11-23-21-18(20-22-23)19-17(24)15-9-6-10-16(12-15)25-13-14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,19,21,24)

InChI Key

YSOIBWNRSGTFHC-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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